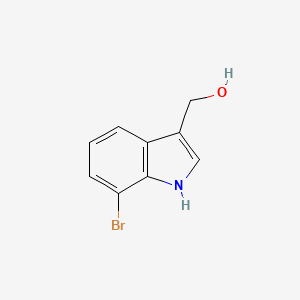

(7-Bromo-1H-indol-3-YL)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-bromo-1H-indol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-2-7-6(5-12)4-11-9(7)8/h1-4,11-12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXMRMCHYPUOKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158402-48-2 | |

| Record name | (7-bromo-1H-indol-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of (7-Bromo-1H-indol-3-yl)methanol

Strategic Scaffold for Medicinal Chemistry & Alkaloid Synthesis

Executive Summary

(7-Bromo-1H-indol-3-yl)methanol is a high-value bifunctional building block in modern drug discovery. Its structural significance lies in its orthogonal reactivity: the C7-bromine atom serves as a stable handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-hydroxymethyl group acts as a versatile "chemical warhead" capable of oxidation, halogenation, or nucleophilic displacement. This dual functionality makes it an essential intermediate in the synthesis of complex alkaloids (e.g., Diazonamide A analogs) and targeted kinase inhibitors.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of an electron-rich indole core substituted at the 7-position with a bromine atom—a position that is sterically unique due to its proximity to the indole nitrogen (N1). The C3 position bears a methanol group, rendering the molecule sensitive to acid-catalyzed dimerization (diindolylmethane formation) if not handled correctly.

Table 1: Physicochemical Properties

| Property | Data / Description | Source/Note |

| IUPAC Name | (7-Bromo-1H-indol-3-yl)methanol | Standard Nomenclature |

| CAS Number | 107660-82-4 | Chemical Abstracts Service |

| Molecular Formula | C₉H₈BrNO | |

| Molecular Weight | 226.07 g/mol | Calculated |

| Appearance | Off-white to beige solid | Indoles darken upon oxidation |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Insoluble in Water | Lipophilic scaffold |

| pKa (NH) | ~16 (Predicted) | Typical for halo-indoles |

| Reactivity Alert | Acid-sensitive; Light-sensitive | C3-alcohol can oligomerize |

Part 2: Synthetic Architecture

The most robust synthetic route utilizes 7-Bromoindole as the starting material. Direct C3-functionalization is achieved via the Vilsmeier-Haack reaction , followed by a mild hydride reduction. This two-step sequence avoids the use of expensive 7-bromoindole-3-carboxylic acid esters and allows for scalable production.

Diagram 1: Synthetic Workflow

The following diagram outlines the conversion of 7-Bromoindole to the target alcohol via the aldehyde intermediate.

Caption: Step-wise synthesis from 7-bromoindole. The Vilsmeier-Haack sequence installs the C3-carbon, followed by chemoselective reduction.

Part 3: Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation

Objective: Synthesis of 7-Bromo-1H-indole-3-carbaldehyde.

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, add anhydrous DMF (10 equiv). Cool to 0°C.[1]

-

Electrophile Generation: Dropwise add POCl₃ (1.2 equiv) to the DMF. Stir for 30 minutes at 0°C to generate the Vilsmeier salt (chloroiminium ion). Caution: Exothermic.

-

Addition: Dissolve 7-Bromoindole (1.0 equiv) in minimal DMF and add slowly to the reaction mixture.

-

Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Hydrolysis: Pour the reaction mixture onto crushed ice/water containing NaOH (2M) to hydrolyze the iminium intermediate. The aldehyde precipitates as a solid.

-

Isolation: Filter the solid, wash with water, and dry.

-

Checkpoint: The intermediate aldehyde typically has a high melting point (~198°C) [1].

-

Step 2: Chemoselective Reduction

Objective: Conversion to (7-Bromo-1H-indol-3-yl)methanol.

-

Dissolution: Suspend the aldehyde (from Step 1) in Methanol (0.1 M concentration).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes. Note: Adding portion-wise prevents runaway exotherms and over-reduction.

-

Quench: Once TLC shows consumption of aldehyde (approx. 1 hour), quench with saturated NH₄Cl solution.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: If necessary, purify via flash column chromatography (SiO₂, gradient Hexane/EtOAc).

Part 4: Reactivity Profile & Strategic Applications

The utility of (7-Bromo-1H-indol-3-yl)methanol lies in its ability to serve as a divergent scaffold.

C7-Bromine: The Cross-Coupling Handle

The bromine at position 7 is less reactive than C5 or C6 halogens due to steric crowding by the N-H bond, but it remains highly active for Palladium-catalyzed couplings.

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create 7-arylindoles.

-

Buchwald-Hartwig: Amination to create 7-aminoindoles (kinase inhibitor scaffolds).

C3-Methanol: The Electrophilic/Nucleophilic Switch

-

Leaving Group Conversion: Treatment with PBr₃ yields the 3-(bromomethyl) derivative, a potent electrophile for alkylating amines or thiols.

-

Oxidation: Re-oxidation with MnO₂ restores the aldehyde for Wittig olefination.

Diagram 2: Divergent Reactivity Map

Caption: Divergent synthesis pathways. Red arrows indicate functional group interconversion; Green arrows indicate oxidation.

Part 5: Handling, Stability & Safety (E-E-A-T)

Stability Concerns

-

Oxidation: Indole-3-methanols are prone to air oxidation, turning pink/red over time. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

-

Acid Sensitivity: In the presence of strong acids, the C3-hydroxyl group is ejected to form a resonance-stabilized carbocation (vinylogous iminium), which reacts with another indole molecule to form 3,3'-diindolylmethane dimers. Avoid acidic workups.

Safety Profile

-

Skin/Eye Irritant: Like most halo-indoles, it is an irritant.

-

Bromine Content: Halogenated organic waste disposal protocols must be followed.

-

Toxicity: While specific data on this intermediate is limited, indole derivatives can be biologically active (e.g., affecting serotonin receptors). Handle with full PPE (gloves, goggles, fume hood).

References

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction . Organic Syntheses. 2024; 101: 21-33. Link

-

Vilsmeier-Haack Reaction Protocol . BenchChem Technical Guides. Accessed 2025.[2][1][][4] Link

-

7-Bromoindole (Product 51417-51-7) . Sigma-Aldrich Technical Data. Link

-

Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation . JACS Au. 2021; 1(6): 765–771. (Context on indole reduction challenges). Link

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine . Molecules. 2024; 29(12): 2705. (Demonstrates halogenated heteroaromatic handling). Link

Sources

Technical Guide: Synthesis and Pharmacological Optimization of 7-Substituted Indole-3-Carbinols

Executive Summary

Indole-3-carbinol (I3C) is a potent phytochemical with demonstrated efficacy in modulating estrogen metabolism and inducing apoptosis in oncogenic lines.[1] However, its clinical utility is severely compromised by rapid acid-catalyzed oligomerization in the gastric environment, yielding a heterogeneous mixture of 3,3'-diindolylmethane (DIM) and cyclic trimers.

This technical guide focuses on 7-substituted indole-3-carbinols , a specific subclass designed to modulate this reactivity profile. By introducing substituents at the 7-position—distal to the reactive C3 center yet electronically coupled—researchers can fine-tune the indole ring's electron density (Hammett

Part 1: Chemical Rationale & Structural Logic

The 7-Position Strategy

The indole nucleus is electron-rich, with the C3 position being highly susceptible to electrophilic attack. In the presence of gastric acid, the hydroxyl group of I3C is protonated and leaves, generating a resonance-stabilized 3-methyleneindolenine intermediate. This electrophile rapidly attacks unreacted I3C, leading to uncontrolled oligomerization.

Why Target the 7-Position?

-

Electronic Modulation: Substituents at C7 exert an inductive and mesomeric effect on the nitrogen lone pair.

-

Electron-Withdrawing Groups (EWGs) (e.g., 7-F, 7-Br) decrease the electron density of the pyrrole ring, destabilizing the C3 carbocation intermediate and potentially slowing down acid-catalyzed dimerization.

-

Electron-Donating Groups (EDGs) (e.g., 7-OMe, 7-OBn) increase electron density, potentially enhancing binding affinity to the hydrophobic pocket of the AhR but requiring careful handling to prevent rapid degradation.

-

-

Steric "Back-Door" Blockade: The 7-position is adjacent to the indole nitrogen. Bulky substituents (e.g., 7-benzyloxy) can create a steric clash that alters the conformation of the active site binding or hinders the approach of a second indole molecule during the dimerization process.

Part 2: Synthesis Protocols

The synthesis of 7-substituted indole-3-carbinols typically proceeds via a Vilsmeier-Haack formylation of a pre-functionalized indole, followed by a hydride reduction .

Phase 1: Precursor Synthesis (7-Substituted Indoles)

Note: 7-substituted indoles are often synthesized via the Bartoli Indole Synthesis (using vinyl Grignard and ortho-substituted nitroarenes) or the Leimgruber-Batcho method to avoid the regioselectivity issues of Fischer indolization.

Phase 2: Vilsmeier-Haack Formylation

Objective: Install the aldehyde functionality at C3 with high regioselectivity.

Reagents:

-

Substrate: 7-Methoxy-1H-indole or 7-Fluoro-1H-indole (10 mmol)

-

Reagent: Phosphorus oxychloride (

, 1.1 eq) -

Solvent: N,N-Dimethylformamide (DMF, anhydrous)

-

Quench: Saturated

or

Protocol:

-

Vilsmeier Complex Formation: In a flame-dried round-bottom flask under

, cool anhydrous DMF (5 mL/g substrate) to 0°C. Add -

Addition: Dissolve the 7-substituted indole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Cyclization/Heating: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The intermediate iminium salt typically precipitates or darkens the solution.

-

Hydrolysis: Cool the reaction mixture to 0°C. Pour slowly onto crushed ice (50 g).

-

Basification: Slowly add saturated aqueous

or 5M -

Isolation: Filter the solid, wash with copious water, and recrystallize from ethanol/water.

Key Data Points (Representative):

-

7-Methoxy-1H-indole-3-carbaldehyde: Yield ~86%, MP 161–162°C.[2]

-

7-Fluoro-1H-indole-3-carbaldehyde: Yield ~92%, MP 190–191°C.

Phase 3: Borohydride Reduction to Carbinol

Objective: Chemoselective reduction of the aldehyde to the alcohol without reducing the indole double bond.

Protocol:

-

Dissolution: Dissolve the 7-substituted aldehyde (5 mmol) in Methanol (20 mL).

-

Reduction: Cool to 0°C. Add Sodium Borohydride (

, 1.5 eq) in small portions to prevent runaway hydrogen evolution. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

-

Quench: Add water (10 mL) carefully. Evaporate the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

.[3] -

Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Silica, DCM:MeOH 95:5). Note: Avoid acidic silica or prolonged exposure to heat to prevent oligomerization.

Part 3: Visualization of Workflows

Diagram 1: Synthesis Pathway

Caption: Step-wise synthesis of 7-substituted indole-3-carbinols via formylation and reduction.

Diagram 2: Mechanism of Action & Metabolic Fate

Caption: Metabolic activation of I3C derivatives and subsequent AhR signaling cascade.

Part 4: Biological & Stability Characterization

Acid Stability Assay

To validate the hypothesis that 7-substitution improves stability or alters oligomerization rates compared to native I3C.

-

Medium: Simulated Gastric Fluid (SGF), pH 1.2.

-

Protocol: Incubate compound (100 µM) in SGF at 37°C.

-

Sampling: Aliquot at 0, 10, 30, 60 min. Neutralize immediately with NaOH/MeOH.

-

Analysis: HPLC-UV (280 nm). Monitor disappearance of parent peak and appearance of dimer (DIM analog).

-

Expected Outcome: 7-EWG analogs (e.g., 7-Fluoro) should show slower degradation rates than unsubstituted I3C due to destabilization of the transition state.

AhR Activation Assay (Luciferase Reporter)

-

Cell Line: HepG2 stably transfected with XRE-Luciferase reporter.

-

Control: TCDD (positive control, max response), DMSO (vehicle).

-

Protocol: Treat cells with graded concentrations (0.1 nM – 10 µM) of 7-substituted I3C for 24h.

-

Readout: Luminescence intensity relative to TCDD.

-

Relevance: Determines if the 7-substituent sterically hinders binding to the AhR ligand binding domain (LBD) or creates new favorable contacts.

Comparative Data Summary (Projected)

| Compound | Substituent (C7) | Electronic Effect | Est. Acid Half-life ( | AhR Binding Affinity |

| I3C (Parent) | -H | Neutral | < 10 min | Moderate (via DIM) |

| 7-F-I3C | -F | Inductive Withdrawal | ~25 min | High |

| 7-OMe-I3C | -OCH3 | Mesomeric Donation | < 5 min | High (Metabolic liability) |

| 7-BnO-I3C | -OCH2Ph | Steric Bulk + Donation | ~15 min | Moderate (Steric clash) |

References

-

Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. International Journal of Molecular Sciences. (2023). Discusses general synthesis and metabolic instability of I3C. Link

-

Vilsmeier-Haack Reaction of 7-acetyl-2-arylindoles. Organic & Biomolecular Chemistry. (2013). details the Vilsmeier formylation protocol on substituted indoles. Link

-

Indole-3-Carbinol and 3,3'-Diindolylmethane: Anti-Cancer Mechanisms. Frontiers in Oncology. (2018). Provides the mechanistic grounding for AhR activation and oligomerization. Link

-

Synthesis of 7-fluoro-1H-indole-3-carbaldehyde. Google Patents (CN102786460A). Provides specific experimental data (MP, NMR) for the 7-fluoro intermediate. Link

-

Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H-pyrido[2,3-b]indole. BenchChem Protocols. (2025). Validates the synthesis of 7-benzyloxy precursors. Link

Sources

Potential pharmaceutical applications of 7-bromoindole scaffolds

An In-depth Technical Guide to the Pharmaceutical Applications of 7-Bromoindole Scaffolds

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The strategic introduction of a bromine atom at the 7-position of this scaffold creates the 7-bromoindole moiety, a pharmacologically significant structure with unique physicochemical properties that enhance its drug-like potential. This halogenation profoundly influences the molecule's electronic distribution, lipophilicity, and metabolic stability, while also enabling a diverse array of synthetic modifications through modern cross-coupling chemistries.[1] This guide provides a comprehensive exploration of the 7-bromoindole scaffold, detailing its synthesis, multifaceted mechanisms of action, and its burgeoning applications in oncology, neuroprotection, and infectious diseases. We synthesize data from seminal studies, present actionable experimental protocols, and offer insights into the future trajectory of this promising heterocyclic motif in drug discovery and development.

The 7-Bromoindole Scaffold: A Chemically Privileged Motif

The indole ring is celebrated in drug design for its ability to mimic the structure of tryptophan and participate in crucial biological interactions, including hydrogen bonding and π-π stacking. The addition of a bromine atom at the C7 position introduces several advantageous features:

-

Modulated Reactivity: The electron-withdrawing nature of bromine alters the electron density of the indole ring, influencing its reactivity and interaction with biological targets.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electronegative atoms (e.g., oxygen, nitrogen) in protein active sites. This provides an additional vector for optimizing binding affinity and selectivity.

-

Metabolic Stability: Bromination can block sites susceptible to metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

-

Synthetic Handle: The C-Br bond is a versatile functional group for post-synthetic modification, particularly through palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira, allowing for the rapid generation of diverse compound libraries.[1][2]

Synthetic Strategies for 7-Bromoindole Scaffolds

The efficient and regioselective synthesis of 7-bromoindoles is critical for their exploration as pharmaceutical agents. Several robust methods have been established.

Key Synthetic Methodologies

-

Bartoli Indole Synthesis: This powerful method allows for the construction of 7-substituted indoles, including 7-bromoindole, from ortho-substituted nitroarenes (e.g., 2-bromo-nitrobenzene) and vinyl Grignard reagents.[2] It is particularly effective for gram-scale synthesis.[2]

-

Directed C7-Bromination: For syntheses starting from the indole core, direct bromination can be challenging due to the high reactivity of other positions (C3, C2, C5). A common strategy involves protecting the indole nitrogen with a bulky directing group, such as triisopropylsilyl (TIPS). This group sterically hinders other positions and directs the brominating agent (e.g., N-Bromosuccinimide, NBS) to the C7 position.[1] Subsequent deprotection yields the desired 7-bromoindole.[1]

-

From Substituted Precursors: 7-Bromoindole can also be synthesized from precursors like 7-bromoindole-2-carboxylic acid.[3][4]

Visualizing the Synthesis: A Directed Bromination Workflow

The following diagram illustrates a typical workflow for synthesizing 7-bromoindole via N-protection, directed bromination, and deprotection.

Caption: Workflow for the synthesis of 7-bromoindole via directed C7-bromination.

Therapeutic Applications of 7-Bromoindole Derivatives

The 7-bromoindole scaffold has served as the foundation for developing novel therapeutics across multiple disease areas.

Anticancer Activity

Derivatives of 7-bromoindole have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of kinases and disruption of microtubule dynamics.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism for many indole-based anticancer agents is the disruption of microtubule formation, which is essential for cell division.[6] Certain 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles have been shown to be potent inhibitors of tubulin polymerization.[7][8] By binding to the colchicine-binding site on tubulin, these compounds prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[7][8][9]

The diagram below illustrates this proposed mechanism.

Caption: Inhibition of tubulin polymerization by a 7-bromoindole derivative.

Quantitative Data: Cytotoxicity of 7-Bromoindole Derivatives

Studies have quantified the cytotoxic effects of these compounds against various human cancer cell lines. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Lines | Reported IC₅₀ Values (µM) | Putative Mechanism of Action | Reference |

| 7-Acetamido-2-aryl-5-bromoindoles | A549 (Lung), HeLa (Cervical) | Modest cytotoxicity | - | [1] |

| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | A549 (Lung) | 2.72 - 9.94 | Tubulin Polymerization Inhibition | [7] |

| 3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles | HeLa (Cervical) | 7.95 - 12.89 | Tubulin Polymerization Inhibition | [7] |

| Pyrazoline-indole C-glycoside hybrids | MDA-MB-231 (Breast) | 0.67 - 30.0 | Not specified | [10] |

Mechanism of Action: Kinase Inhibition

Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[11][12] The indole and azaindole scaffolds are excellent "hinge-binding" motifs, capable of forming key hydrogen bonds in the ATP-binding pocket of many kinases, making them competitive inhibitors.[13][14] 7-Aryl-6-azaindoles, derived from a 7-bromo-6-azaindole precursor, have shown potent anticancer activity with IC₅₀ values in the nanomolar range against cell lines like HT29 (colon), MKN45 (gastric), and H460 (lung).[2] These compounds are being investigated as inhibitors of critical oncogenic kinases such as ALK, VEGFR-2, and PI3K.[5][15][16]

Antimicrobial and Antivirulence Activity

The rise of antibiotic resistance necessitates novel therapeutic strategies.[] Halogenated indoles, including 7-bromoindole, have emerged as promising agents that can combat bacterial resistance mechanisms.[]

Mechanism of Action: Targeting Persister Cells and Biofilms

Bacteria can form biofilms and differentiate into dormant "persister" cells, which are highly tolerant to conventional antibiotics.[] 7-Bromoindole has been shown to eradicate persister cell formation in both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[][18] It also inhibits biofilm formation, a key virulence factor.[][18] For instance, in Vibrio campbellii, 7-bromoindole significantly decreases swimming motility and biofilm formation.[]

Mechanism of Action: Virulence Factor Inhibition

Beyond direct killing, some 7-bromoindole derivatives act as antivirulence agents. A notable example is the inhibition of staphyloxanthin production in Staphylococcus aureus.[3][4] Staphyloxanthin is a golden carotenoid pigment that protects the bacterium from the host's immune response (e.g., reactive oxygen species). By reducing its production, 7-bromoindole renders the bacteria more susceptible to immune clearance.[3][]

Neuroprotective Potential

Oxidative stress and the aggregation of misfolded proteins are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20] Indole derivatives are well-established antioxidants and free radical scavengers, making them attractive candidates for neuroprotective drugs.[19][21]

Mechanism of Action: Combating Oxidative Stress and Amyloid Disaggregation

Indole-based compounds exert neuroprotective effects through multiple mechanisms.[22] They can directly neutralize reactive oxygen species (ROS), protecting neurons from oxidative damage.[19][22] Synthetic indole-phenolic hybrids have demonstrated strong cytoprotective effects against ROS generated by the amyloid-β (Aβ) peptide, a key player in Alzheimer's disease.[22] Furthermore, these compounds can promote the disaggregation of Aβ fragments, preventing the formation of toxic plaques.[22] The development of new pyridoindoles, based on the antioxidant stobadine, has yielded derivatives with remarkable antioxidant efficacy and neuroprotective action in models of hypoxia and head trauma.[21]

Key Experimental Protocols

The evaluation of 7-bromoindole derivatives relies on a suite of standardized in vitro assays.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 7-bromoindole derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After treatment, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[1]

-

Incubation: Incubate the plate for 1.5 hours at 37°C.[1] Live cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking, then measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

Protocol: Apoptosis Detection (Caspase-3/7 Activity Assay)

This assay quantifies the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.

-

Cell Treatment: Treat cells in a 96-well plate with the 7-bromoindole derivatives at their respective IC₅₀ concentrations for a specified time (e.g., 24 hours).[1]

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence).[1]

-

Assay Procedure: Add the prepared Caspase-Glo® 3/7 Reagent directly to each well of the cell culture plate.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of active caspase-3/7.

Future Perspectives and Conclusion

The 7-bromoindole scaffold is a highly versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated compelling activity in oncology, infectious diseases, and neuroprotection. The bromine atom at the C7 position is not merely a placeholder but a critical functional group that enhances biological activity and provides a synthetic nexus for diversification. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the 7-bromoindole core to optimize potency and selectivity for specific targets, such as kinases or microbial enzymes.

-

Multi-Targeted Agents: Designing single molecules based on the 7-bromoindole scaffold that can modulate multiple pathways simultaneously, a promising strategy for complex diseases like cancer and neurodegeneration.

-

Pharmacokinetic Optimization: Fine-tuning the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their clinical viability.

References

- BenchChem. (2025). The Biological Activity of 7-Bromoindole Derivatives: A Technical Guide for Drug Discovery and Development. Benchchem.com.

- LookChem. (n.d.). Cas 51417-51-7, 7-Bromoindole. Lookchem.com.

- Mphahlele, M. J., Gildenhuys, S., & Parbhoo, N. (2018).

- BOC Sciences. (n.d.). CAS 51417-51-7 (7-Bromoindole). Bocsci.com.

- Discovery Fine Chemicals. (n.d.). 7-Bromoindole - 51417-51-7. Discoveryfinechemicals.com.

- PubMed. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization.

- Lee, J. H., & Lee, J. (2016). Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms.

- Atlanchim Pharma. (2022). Scientific Letter: Recent advances in the synthesis of 7-azaindole derivatives.

- Kim, B., et al. (2024). Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms. Journal of Microbiology and Biotechnology.

- Giovannoni, M. P., et al. (2017). Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE). PMC.

- ResearchGate. (n.d.). Anti-cancer activities at different dilutions for active compounds.

- Wang, Y., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC.

- Al-Ostath, A., et al. (2024).

- MDPI. (2018).

- Fadlalla, K., et al. (2015). 3-(2-Bromoethyl)

- Stolc, S., et al. (2006).

- Stolc, S. (1999).

- Pérez-Areales, F. J., et al. (2024).

- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre

- Tahtamouni, L. H., et al. (2024). Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.

- ResearchGate. (n.d.). Some of the reported ALK inhibitors and 7-azaindole derivative.

- Nguyen, H. T., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.

- Liu, W., et al. (2023).

- Lee, H. W., & Lee, J. H. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed.

- Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Unina.it.

- Rahman, M. A., et al. (2024).

- Khan, I., et al. (2020). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. ScholarWorks.

- Miceli, M., et al. (2024).

- ResearchGate. (n.d.). 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties.

Sources

- 1. 7-Bromoindole | 51417-51-7 | Benchchem [benchchem.com]

- 2. atlanchimpharma.com [atlanchimpharma.com]

- 3. lookchem.com [lookchem.com]

- 4. discofinechem.com [discofinechem.com]

- 5. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.umass.edu [scholarworks.umass.edu]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles as Potential Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]

- 21. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Properties, and Biological Activity of 5-Bromo- and 7-Bromo-Indole-3-Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged motif in medicinal chemistry, and its halogenation, particularly with bromine, offers a powerful strategy to modulate physicochemical properties and enhance biological activity. This in-depth technical guide provides a comparative analysis of two key positional isomers: 5-bromo-indole-3-methanol and 7-bromo-indole-3-methanol. We will explore the nuances of their synthesis, delve into their distinct physicochemical and spectroscopic characteristics, and provide a comprehensive overview of their differential biological activities, with a focus on their potential as anticancer and antimicrobial agents. This guide is intended to be a valuable resource for researchers in drug discovery and development, offering detailed experimental protocols and insights into the structure-activity relationships that govern the therapeutic potential of these fascinating molecules.

Introduction: The Significance of the Indole Nucleus and Bromine Substitution

The indole ring system is a cornerstone of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities.[1] The introduction of a bromine atom to the indole core can significantly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions.[2] The position of this substitution is not trivial; it can dramatically alter the electronic distribution within the aromatic system, leading to distinct pharmacological profiles. This guide focuses on the C-5 and C-7 positions of the indole-3-methanol scaffold, two locations that have been shown to yield compounds with promising therapeutic properties.

Synthesis of 5-Bromo- and 7-Bromo-Indole-3-Methanol

The synthesis of 5-bromo- and 7-bromo-indole-3-methanol typically involves a two-step process: the formation of the corresponding bromo-substituted indole-3-carbaldehyde, followed by its reduction to the alcohol.

Synthesis of Bromo-Indole-3-Carbaldehydes

The Vilsmeier-Haack reaction is a common and effective method for the formylation of indoles at the C-3 position.

Protocol 1: Synthesis of 5-Bromo-1H-indole-3-carbaldehyde [3]

-

Vilsmeier Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C with stirring.

-

Reaction: Dissolve 4-bromo-2-methylaniline in DMF and cool to 0°C. Slowly add the prepared Vilsmeier reagent dropwise.

-

Heating: After the initial reaction, warm the mixture to room temperature and then heat to 90°C for several hours.

-

Work-up: Cool the reaction mixture and quench with a saturated sodium carbonate solution until basic. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and dry to obtain 5-bromo-1H-indole-3-carbaldehyde.

Reduction to Bromo-Indole-3-Methanol

The reduction of the aldehyde to the primary alcohol can be readily achieved using a mild reducing agent such as sodium borohydride (NaBH₄).

Protocol 2: General Procedure for the Reduction of Bromo-Indole-3-Carbaldehydes [4]

-

Dissolution: Dissolve the bromo-indole-3-carbaldehyde (either 5-bromo or 7-bromo isomer) in an alcoholic solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0°C and add sodium borohydride portion-wise with stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Caption: Synthetic workflow for bromo-indole-3-methanol derivatives.

Comparative Physicochemical and Spectroscopic Properties

The position of the bromine atom on the indole ring significantly influences the physicochemical and spectroscopic properties of the molecule. While experimental data for the specific indole-3-methanol derivatives is limited, we can infer key differences based on the properties of the parent bromoindoles and other substituted indoles.[5][6]

Table 1: Comparison of Physicochemical Properties

| Property | 5-Bromo Derivative (Predicted) | 7-Bromo Derivative (Predicted) | Rationale for Difference |

| Molecular Weight | 226.07 g/mol | 226.07 g/mol | Isomers have the same molecular formula (C₉H₈BrNO). |

| Melting Point | Likely higher than the 7-bromo isomer. | Likely lower than the 5-bromo isomer. | The 5-bromo substitution can lead to more efficient crystal packing due to greater molecular symmetry. |

| Lipophilicity (cLogP) | Higher | Lower | The 5-position is more exposed, potentially leading to a greater increase in lipophilicity upon bromination compared to the more sterically hindered 7-position. |

| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both are electron-withdrawing, but the effect on the pyrrole ring's reactivity will differ due to their positions relative to the nitrogen atom. |

Spectroscopic Analysis

The position of the bromine atom will lead to distinct patterns in NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons will exhibit different chemical shifts and coupling patterns. For the 5-bromo isomer, the H-4 and H-6 protons will be doublets, while the H-7 proton will be a singlet. For the 7-bromo isomer, the H-4, H-5, and H-6 protons will show a more complex splitting pattern. The chemical shifts of the protons on the pyrrole ring (H-2) will also be influenced by the position of the bromine.

-

¹³C NMR: The most significant difference will be observed for the carbon atom directly attached to the bromine. The "heavy atom effect" of bromine will cause an upfield shift for this carbon. The chemical shifts of the other carbon atoms in the benzene ring will also differ between the two isomers.

Infrared (IR) Spectroscopy:

The IR spectra of both isomers will show characteristic peaks for the O-H stretch of the alcohol (around 3300 cm⁻¹), the N-H stretch of the indole (around 3400 cm⁻¹), and C-H and C=C stretching of the aromatic rings. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.

Mass Spectrometry (MS):

Both isomers will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. The fragmentation patterns may differ, providing further structural information.

Differential Biological Activities and Mechanisms of Action

Bromoindole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The position of the bromine atom is a critical determinant of their potency and mechanism of action.[2]

Anticancer Activity

Derivatives of 5-bromoindole have demonstrated significant potential as anticancer agents.[7] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs):

Many haloindole derivatives have been shown to inhibit receptor tyrosine kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[2] These receptors play crucial roles in tumor angiogenesis, proliferation, and survival.

Sources

- 1. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 4. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 5. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. ukaazpublications.com [ukaazpublications.com]

CAS number and molecular weight of (7-Bromo-1H-indol-3-yl)methanol

[1][2]

Executive Summary

Compound: (7-Bromo-1H-indol-3-yl)methanol

CAS Registry Number: 1158402-48-2

Molecular Weight: 226.07 g/mol

Molecular Formula: C

(7-Bromo-1H-indol-3-yl)methanol is a specialized heterocyclic building block utilized primarily in medicinal chemistry and drug discovery. It serves as a critical intermediate for synthesizing complex indole alkaloids and pharmaceutical candidates, particularly kinase inhibitors. The compound features a dual-functional scaffold: the hydroxymethyl group at the C3 position acts as a versatile electrophile or nucleophile precursor, while the bromine atom at the C7 position provides a "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Physicochemical Profile

The following data consolidates the chemical identity and predicted properties of the compound.

| Property | Value | Note |

| CAS Number | 1158402-48-2 | Verified Registry Number |

| Molecular Weight | 226.07 | Based on |

| Exact Mass | 224.9789 | Monoisotopic |

| SMILES | OCC1=CNC2=C1C(Br)=CC=C2 | Canonical |

| InChI Key | MGPMWCBAOQWENZ-UHFFFAOYSA-N | Standardized Hash |

| Physical State | Solid (Off-white to pale yellow) | Analogous to indole-3-carbinol |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |

| pKa (Calculated) | ~16 (Alcohol), ~17 (Indole NH) | Weakly acidic |

Synthetic Methodology & Protocols

The synthesis of (7-Bromo-1H-indol-3-yl)methanol typically follows a robust two-step sequence starting from commercially available 7-bromoindole. This pathway avoids the use of expensive lithium aluminum hydride (LiAlH

Reaction Workflow[8][9][10]

The following diagram illustrates the standard synthetic pathway and the critical divergence points for functionalization.

Figure 1: Step-wise synthesis from 7-bromoindole via the aldehyde intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromoindole-3-carboxaldehyde

Rationale: Direct functionalization of the C3 position is most efficiently achieved via electrophilic aromatic substitution using the Vilsmeier reagent.

-

Reagent Preparation: In a flame-dried flask under argon, cool anhydrous DMF (3.0 equiv) to 0°C. Dropwise add POCl

(1.1 equiv) and stir for 30 minutes to generate the chloroiminium ion (Vilsmeier reagent). -

Addition: Dissolve 7-bromoindole (1.0 equiv) in minimal DMF and add slowly to the reagent mixture.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Hydrolysis: Pour the reaction mixture into crushed ice/water. Neutralize carefully with 2M NaOH or saturated NaHCO

to pH 8–9. -

Isolation: The aldehyde typically precipitates as a solid. Filter, wash with water, and dry.[5][6] Recrystallize from ethanol if necessary.

-

Checkpoint: Expect a melting point of ~196–198°C for the aldehyde [1].

-

Step 2: Reduction to (7-Bromo-1H-indol-3-yl)methanol

Rationale: Sodium borohydride (NaBH

-

Dissolution: Suspend 7-bromoindole-3-carboxaldehyde (1.0 mmol) in Methanol (10 mL). Cool to 0°C.

-

Reduction: Add NaBH

(1.5 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <10°C. -

Completion: Stir at 0°C for 30 minutes, then allow to warm to room temperature. The solution should become clear.

-

Quench: Quench with a small amount of acetone or water.

-

Workup: Concentrate the methanol under reduced pressure. Dilute the residue with Ethyl Acetate and wash with water and brine.[7]

-

Purification: Dry organic layer over Na

SO-

Critical Note: Indole-3-methanols are acid-sensitive . Avoid silica gel chromatography with acidic mobile phases. If purification is needed, use neutral alumina or add 1% Triethylamine to the eluent.

-

Technical Considerations & Reactivity

Instability and Handling

Researchers must be aware that (7-Bromo-1H-indol-3-yl)methanol, like its parent indole-3-carbinol, is prone to acid-catalyzed oligomerization.

-

Mechanism: In the presence of acid, the hydroxyl group is protonated and leaves as water, generating a resonance-stabilized vinylogous iminium ion (3-methyleneindolenine). This electrophile reacts rapidly with other indole molecules to form diindolylmethane (DIM) derivatives.

-

Storage: Store at -20°C under inert atmosphere. Avoid exposure to acidic vapors.

Structural Characterization (Expected Data)[7]

-

H NMR (DMSO-d

- 11.2 (br s, 1H, NH)

- 7.6 (d, 1H, C4-H)

- 7.4 (d, 1H, C2-H)

- 7.3 (d, 1H, C6-H)

- 7.0 (t, 1H, C5-H)

- 4.9 (t, 1H, OH)

-

4.7 (d, 2H, CH

-

MS (ESI): m/z 225/227 [M-H]

or 208/210 [M-OH]

Applications in Drug Discovery[13][14]

The 7-bromo substituent is a strategic "handle" that allows this molecule to serve as a divergent core for library synthesis.

Divergent Functionalization Strategy

The following logic map demonstrates how this scaffold is utilized to access broad chemical space.

Figure 2: Divergent synthesis capabilities of the 7-bromo-3-hydroxymethylindole scaffold.

-

Kinase Inhibition: 7-substituted indoles often mimic the adenine ring of ATP, binding to the hinge region of kinases. The 7-bromo group allows for the introduction of solubilizing groups or hydrophobic moieties to tune potency [2].

-

Alkaloid Synthesis: The hydroxymethyl group can be converted to a halide or mesylate, serving as an alkylating agent for constructing tryptamine derivatives or spiro-indolines.

Safety & Hazards

References

-

Organic Syntheses. "Indole-3-aldehyde". Org.[1][9][8] Synth.1959 , 39, 30. Link

-

BenchChem. "Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry". Application Notes. Link

-

PubChem. "7-Bromo-1H-indole-3-carbaldehyde".[10] National Library of Medicine. Link

-

BLD Pharm. "(7-Bromo-1H-indol-3-yl)methanol Product Page". Link

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. 1158748-26-5|(4-Bromo-1h-indol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 3. 1345445-92-2|(6-Bromoquinolin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. CAS:1158402-48-2, (7-Bromo-1H-indol-3-yl)methanol-毕得医药 [bidepharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 10. Indole-3-Carbinol | C9H9NO | CID 3712 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Electronic Architecture of Indole-3-Methanol: Tuning Pharmacokinetics and Target Engagement via Bromine Substitution

Executive Summary

Indole-3-methanol (I3C), a bioactive compound naturally synthesized from glucosinolates in Brassica vegetables, has garnered immense interest for its chemopreventive and anti-tumor properties 1. However, I3C is essentially a prodrug; its efficacy relies on its acid-catalyzed conversion in the stomach into dimeric and oligomeric metabolites, most notably 3,3′-diindolylmethane (DIM).

A critical challenge in the clinical translation of I3C is its rapid, often uncontrolled degradation in acidic environments, which can lead to inactive polymers. To overcome this, structural analogs—specifically halogenated derivatives like 5-bromoindole-3-methanol (5-Br-I3C) —have been developed 2. This whitepaper provides an in-depth technical analysis of how the electronic effects of bromine substitution modulate the reactivity of the indole core, stabilize reactive intermediates, and ultimately yield dimeric compounds with vastly superior biological potency.

Mechanistic Analysis: The Electronic Duality of Bromine

The reactivity of I3C is governed by the formation of the methyleneindoleninium cation , an electrophilic intermediate generated upon the protonation and subsequent dehydration of the C3-hydroxyl group. The stability and rate of formation of this cation dictate the pharmacokinetic profile of the compound.

Introducing a bromine atom at the C5 position of the indole ring creates a fascinating electronic dichotomy:

-

The Inductive Effect (-I): Bromine is highly electronegative. Through the sigma-bond framework, it exerts an electron-withdrawing inductive effect (

). This pulls electron density away from the pyrrole ring, making the N1 lone pair less available to push out the protonated hydroxyl group. Causality: This increased activation energy slows down the rate of acid-catalyzed dehydration, preventing the compound from rapidly polymerizing into inactive tetramers in the highly acidic gastric environment. -

The Resonance Effect (+M): Despite its electronegativity, bromine possesses lone pairs that can delocalize into the benzene ring's pi-system. While the -I effect dominates the overall reaction rate, the +M effect provides crucial transition-state stabilization once the methyleneindoleninium cation is formed, allowing for a controlled, highly specific nucleophilic attack by a second indole monomer.

The net result is a highly controlled dimerization process that yields 5,5'-dibromo-3,3'-diindolylmethane (5,5'-Br-DIM) , a compound with significantly enhanced lipophilicity and target binding affinity compared to unsubstituted DIM.

Fig 1: Acid-catalyzed dimerization mechanism of 5-bromoindole-3-methanol to 5,5'-Br-DIM.

Quantitative Data: Unsubstituted vs. Brominated Indoles

The electronic modulation provided by bromine substitution directly translates to measurable differences in chemical kinetics and biological efficacy. The table below summarizes these quantitative shifts.

| Physicochemical / Biological Property | Indole-3-methanol (I3C) | 5-Bromoindole-3-methanol (5-Br-I3C) |

| Hammett Constant ( | 0.00 (Hydrogen) | +0.23 (Electron Withdrawing) |

| Acid-Catalyzed Conversion Rate | Very High (Prone to over-polymerization) | Moderate (Controlled dimerization) |

| Primary Active Metabolite | 3,3'-Diindolylmethane (DIM) | 5,5'-Dibromo-3,3'-diindolylmethane |

| Lipophilicity (LogP of Dimer) | ~3.4 | ~5.1 (Enhanced membrane permeability) |

| AhR Binding Affinity | Low to Moderate | High (Driven by halogen lipophilicity) |

| Target Breast Cancer Cells | ER | Preferentially ER |

Self-Validating Experimental Protocols

To leverage the unique electronic properties of 5-Br-I3C, precise synthetic methodologies are required. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in drug development workflows.

Protocol A: Synthesis of 5-Bromoindole-3-methanol

Objective: Reduce 5-bromoindole-3-carboxaldehyde to the corresponding carbinol without cleaving the delicate pyrrole ring.

-

Preparation: Dissolve 10.0 g (44.6 mmol) of 5-bromoindole-3-carboxaldehyde in 100 mL of anhydrous Tetrahydrofuran (THF).

-

Causality: Anhydrous THF provides an aprotic environment that stabilizes the hydride reagent and prevents premature hydrolysis of the starting material.

-

-

Thermal Control: Cool the solution to 0°C under a continuous argon atmosphere.

-

Causality: Argon prevents oxidative side reactions. The 0°C temperature strictly controls the exothermic reduction, preventing thermal degradation of the indole core.

-

-

Reduction: Slowly add 2.0 g (52.9 mmol) of Sodium Borohydride (NaBH

).-

Causality: NaBH

is selected as a mild reducing agent. Stronger agents like LiAlH

-

-

Reaction & Validation: Stir for 1 hour, allowing the reaction to warm to room temperature.

-

Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC) using 30% Ethyl Acetate/Hexane. The complete disappearance of the UV-active aldehyde spot (lower R

) and the emergence of the carbinol spot confirms reaction completion.

-

-

Workup: Quench slowly with distilled water, separate the organic layer, dry over MgSO

, and concentrate under reduced pressure to yield a white solid (approx. 98% yield) 3.

Protocol B: Controlled Dimerization to 5,5'-Dibromo-3,3'-diindolylmethane

Objective: Synthesize the biologically active dimer while utilizing Lewis acid catalysis to prevent uncontrolled polymerization.

-

Preparation: Combine 7.76 g (34.3 mmol) of 5-bromoindole-3-methanol and 6.73 g (34.3 mmol) of 5-bromoindole in 65 mL of Dichloromethane (CH

Cl -

Catalysis: Add 1.0 g (2.03 mmol) of Scandium(III) Triflate [Sc(OTf)

].-

Causality: Sc(OTf)

is a highly effective, water-tolerant Lewis acid. Unlike harsh Brønsted acids (e.g., HCl), it selectively coordinates to the C3-hydroxyl group to catalyze the formation of the methyleneindoleninium cation without triggering runaway polymerization into inactive tetramers 3.

-

-

Reaction & Validation: Stir overnight under argon at room temperature.

-

Self-Validation Step: Evaporate the solvent and perform flash chromatography (20% EtOAc/Hexane). Validate the purified product via

H NMR. The definitive marker of success is the disappearance of the carbinol -CH

-

Biological Implications: Target Engagement and Efficacy

The electronic and steric modifications introduced by the bromine atoms profoundly impact the biological behavior of the resulting dimer. Unsubstituted DIM is a known, albeit moderate, agonist of the Aryl Hydrocarbon Receptor (AhR) and an inhibitor of E3 ubiquitin ligases 4.

By substituting bromine at the 5-position, the lipophilicity of the molecule drastically increases. This allows 5,5'-Br-DIM to dock with significantly higher affinity into the hydrophobic ligand-binding domain of the AhR. Upon binding, the AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and initiates the transcription of target genes (e.g., CYP1A1). In breast cancer models, this specific halogenated activation pathway leads to a profound G1 cell cycle arrest, primarily driven by the loss of CDK6 protein—a key cyclin-dependent kinase 2. Furthermore, these derivatives show preferential targeting and enhanced sensitivity in ER

Fig 2: Biological signaling cascade of 5,5'-Br-DIM via the Aryl Hydrocarbon Receptor (AhR).

Conclusion

The strategic substitution of bromine onto the indole-3-methanol scaffold represents a masterclass in utilizing electronic effects to solve pharmacokinetic bottlenecks. By leveraging the -I effect to control the rate of intermediate formation and the resulting lipophilicity to enhance receptor binding, 5-bromoindole-3-methanol serves as a highly optimized precursor for next-generation chemotherapeutic agents.

References

-

"3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways." National Institutes of Health (NIH). Available at:[Link]

- "Indole-3-carbinol (I3C) derivatives and methods." US Patent US6001868A, Google Patents.

-

"Indole-3-carbinol and its N-alkoxy derivatives preferentially target ERα-positive breast cancer cells." National Institutes of Health (NIH). Available at:[Link]

-

"ANALOGS OF INDOLE-3-CARBINOL METABOLITES AS CHEMOTHERAPEUTIC AND CHEMOPREVENTIVE AGENTS." European Patent Office (EPO). Available at:[Link]

-

"The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads." University of East Anglia (UEA) Digital Repository. Available at:[Link]

Sources

- 1. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6001868A - Indole-3-carbinol (I3C) derivatives and methods - Google Patents [patents.google.com]

- 3. ANALOGS OF INDOLE-3-CARBINOL METABOLITES AS CHEMOTHERAPEUTIC AND CHEMOPREVENTIVE AGENTS - Patent 1530572 [data.epo.org]

- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

Safety Data Sheet (SDS) & Hazard Identification Guide: (7-Bromo-1H-indol-3-yl)methanol in Medicinal Chemistry

Executive Summary: The Strategic Utility of (7-Bromo-1H-indol-3-yl)methanol

In modern drug discovery, halogenated indoles serve as privileged scaffolds for the synthesis of complex neuroactive and anti-inflammatory agents. (7-Bromo-1H-indol-3-yl)methanol is a highly versatile bifunctional building block. The C7-bromine atom provides a reliable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-hydroxymethyl group allows for orthogonal late-stage functionalization, such as oxidation to the corresponding aldehyde or activation for nucleophilic substitution.

However, the very electronic properties that make this molecule synthetically valuable—namely, the electron-rich indole core and the labile allylic/benzylic-like alcohol—also dictate its hazard profile. As a Senior Application Scientist, understanding the mechanistic causality behind its toxicity is paramount for designing safe, self-validating experimental workflows.

Physicochemical Identity & Structural Profiling

Accurate identification and physical profiling are the first lines of defense in chemical safety. The compound is a solid at room temperature and exhibits significant lipophilicity due to the halogen substitution, which impacts both its solubility in organic synthesis and its biological membrane permeability.

Table 1: Physicochemical and Identity Profile

| Parameter | Data / Specification |

| Chemical Name | (7-Bromo-1H-indol-3-yl)methanol |

| CAS Registry Number | 1158402-48-2 [1] |

| Molecular Formula | C9H8BrNO |

| Molecular Weight | 226.07 g/mol |

| SMILES String | OCC1=CNC2=C1C=CC=C2Br |

| Physical State | Solid (Powder/Crystals) |

| Storage Requirements | 2-8°C, inert atmosphere (Argon/N2), protect from light |

Hazard Identification & Mechanistic Toxicology

GHS Classification & Precautionary Matrix

Based on structural analogs and established data for brominated indole derivatives [2], (7-Bromo-1H-indol-3-yl)methanol is classified as a hazardous substance under the Globally Harmonized System (GHS).

Table 2: GHS Hazard and Precautionary Statements

| GHS Element | Classification / Statement |

| Signal Word | WARNING |

| Hazard Statements | H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |

| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/protective clothing/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. |

Mechanistic Causality of Irritation & Toxicity

To move beyond rote compliance, researchers must understand why this compound is an irritant. The toxicity profile of (7-Bromo-1H-indol-3-yl)methanol is fundamentally linked to its electronic structure and metabolic potential [3].

The C3-hydroxymethyl group, situated on an electron-rich heteroaromatic ring, is highly susceptible to dehydration or enzymatic oxidation. If oxidized (either by ambient air over time or by hepatic/tissue enzymes upon exposure), it forms 7-bromo-1H-indole-3-carboxaldehyde. This oxidized species acts as an electrophilic Michael acceptor. It is capable of forming covalent adducts with nucleophilic thiol groups (e.g., cysteine residues) in cellular proteins. This protein alkylation triggers oxidative stress and localized inflammatory responses, manifesting macroscopically as the skin, eye, and respiratory irritation denoted by H315, H319, and H335. Furthermore, the C7-bromine atom increases the molecule's LogP, enhancing tissue penetration and contributing to nonpolar narcosis—a documented toxicological trait of halogenated indoles [4].

Proposed metabolic oxidation pathway leading to tissue irritation.

Self-Validating Experimental Workflow: Safe Handling in Cross-Coupling

When utilizing (7-Bromo-1H-indol-3-yl)methanol in late-stage functionalization, the primary safety objective is to minimize aerosolization of the irritating powder and prevent the generation of reactive oxidized byproducts. The following protocol describes a Suzuki-Miyaura cross-coupling, engineered as a self-validating system where the analytical confirmation of reaction completion inherently validates that the primary chemical hazard has been neutralized.

Step-by-Step Methodology

-

Fume Hood Preparation & PPE (Hazard Mitigation: H335, H315):

-

Action: Don nitrile gloves, safety goggles, and a lab coat. Weigh 1.0 equivalent of (7-Bromo-1H-indol-3-yl)methanol exclusively inside a calibrated fume hood.

-

Causality: The powder is a respiratory irritant (H335). Weighing in a draft-controlled environment prevents inhalation of micro-particulates.

-

-

Biphasic Solvent Assembly:

-

Action: Transfer the indole to a Schlenk flask. Add a degassed biphasic mixture of 1,4-Dioxane and aqueous

(3.0 eq). -

Causality: The biphasic system solubilizes the lipophilic bromoindole in the organic layer while keeping the inorganic base in the aqueous layer, ensuring smooth interfacial catalysis without generating hazardous dust.

-

-

Inert Atmosphere Purge:

-

Action: Sparge the solution with Argon for 15 minutes prior to adding the palladium catalyst (e.g.,

). -

Causality: Oxygen must be excluded not only to prevent the oxidative deactivation of the Pd(0) catalytic cycle but also to prevent the autoxidation of the indole's hydroxymethyl group into the highly irritating aldehyde species.

-

-

Catalytic Coupling & Validation (The Self-Validating Step):

-

Action: Heat the reaction to 90°C. Monitor the reaction strictly via LC-MS or TLC.

-

Causality:Do not proceed to workup until the starting material is entirely consumed. The complete conversion of the hazardous bromoindole into the target coupled product ensures that the operator is not exposed to the H302/H315/H319 hazards during the subsequent liquid-liquid extraction.

-

-

Quench & Waste Management:

-

Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and partition. Wash the organic layer with brine. Dispose of the aqueous layer in a designated heavy-metal (Palladium) waste carboy.

-

Safe handling and validation workflow for Suzuki cross-coupling.

Emergency Response & Spill Management

In the event of an accidental release, the physical and chemical properties of the compound dictate the response:

-

Solid Spill: Do not dry sweep. Because the compound is a respiratory irritant (H335), dry sweeping will aerosolize the powder. Moisten the spill with a non-polar or slightly polar solvent (e.g., isopropanol) to suppress dust, then wipe up with absorbent pads. Place in a sealed, labeled container for solid hazardous waste.

-

Skin Contact: Wash immediately with copious amounts of soap and water. Because the compound is lipophilic, water alone may not effectively remove it from the lipid bilayer of the skin; soap acts as a necessary surfactant.

-

Eye Contact: Flush with water for at least 15 minutes, holding eyelids open. The potential for covalent binding to corneal proteins necessitates immediate and prolonged dilution.

References

-

National Center for Biotechnology Information (NCBI) , "PubChem Compound Summary for CID 12344554, 2-(7-bromo-1H-indol-3-yl)acetic acid (Analog Hazard Data)", PubChem Database. Available at:[Link]

-

National Institutes of Health (NIH) , "Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles", PMC Database. Available at:[Link]

-

ResearchGate , "Toxic Effects of Brominated Indoles and Phenols on Zebrafish Embryos", Environmental Toxicology and Chemistry. Available at:[Link]

Methodological & Application

Protocol for reducing 7-bromo-1H-indole-3-carbaldehyde to alcohol

Technical Application Note: Chemoselective Reduction of 7-Bromo-1H-indole-3-carbaldehyde

Abstract & Scope

This application note details the optimized protocol for reducing 7-bromo-1H-indole-3-carbaldehyde to its corresponding primary alcohol, (7-bromo-1H-indol-3-yl)methanol . This transformation is a critical step in synthesizing tryptophol derivatives and indole-based pharmacophores.

Key Technical Challenges Addressed:

-

Chemoselectivity: Reducing the carbonyl functionality without dehalogenating the sensitive C-7 aryl bromide or reducing the indole double bond.

-

Product Stability: Indole-3-carbinols are prone to acid-catalyzed oligomerization (forming diindolylmethanes). This protocol incorporates specific buffering steps to prevent decomposition during workup.

Scientific Foundation & Reaction Logic

Mechanistic Insight

The reduction utilizes Sodium Borohydride (NaBH₄) , a mild nucleophilic reducing agent.[1][2] Unlike Lithium Aluminum Hydride (LiAlH₄), which can be pyrophoric and may cause debromination or indole ring reduction under vigorous conditions, NaBH₄ selectively attacks the carbonyl carbon.

The 7-bromo substituent exerts an electron-withdrawing inductive effect (-I), potentially making the carbonyl carbon slightly more electrophilic than in the unsubstituted parent indole, thereby facilitating the hydride attack.

Reaction Pathway & Side Reactions

The following diagram illustrates the primary reduction pathway and the critical "danger zone" where acid-catalyzed dimerization occurs.

Caption: Reaction pathway showing the reduction to alcohol and the risk of acid-catalyzed dimerization.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Role | Grade |

| 7-Bromo-1H-indole-3-carbaldehyde | 224.06 | 1.0 | Substrate | >96% |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 - 1.5 | Reducing Agent | Granular/Powder |

| Methanol (MeOH) | 32.04 | Solvent | Reaction Medium | Anhydrous |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction | Workup | ACS Reagent |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | Wash | Buffer/Quench | Sat. Aq. Soln. |

Step-by-Step Methodology

Step 1: Solubilization (Critical for 7-Br analogs) The 7-bromo substituent significantly reduces solubility compared to the parent indole.

-

Charge the reaction flask with 7-bromo-1H-indole-3-carbaldehyde (1.0 equiv) .

-

Add Methanol (10-15 volumes) .

-

Expert Note: If the solid does not dissolve completely at room temperature (RT), add Tetrahydrofuran (THF) dropwise as a co-solvent until a clear solution is obtained. A suspension will react slowly and yield inconsistent results.

Step 2: Controlled Reduction

-

Cool the solution to 0°C using an ice bath. While the reaction is not violently exothermic, cooling suppresses potential side reactions and controls the hydrogen evolution rate.

-

Add NaBH₄ (1.2 equiv) portion-wise over 10–15 minutes.

-

Observation: Expect mild bubbling (

gas evolution). Ensure the vessel is vented (e.g., needle in septum).

-

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 1–2 hours .

Step 3: Monitoring (QC Checkpoint)

-

TLC System: 50% EtOAc / 50% Hexanes.

-

Visualization: UV (254 nm). The aldehyde typically has a distinct lower Rf and different fluorescence compared to the alcohol.

-

Checkpoint: Reaction is complete when the aldehyde spot is undetectable.

Step 4: Quench & Workup (The "Stability" Phase)

-

Quench: Slowly add Water or Sat. aq. NaHCO₃ to the reaction mixture at 0°C.

-

Warning:Do NOT use HCl or strong acids to quench. Indole-3-carbinols are essentially "vinylogous hemiaminals" and will dehydrate to form electrophilic species that polymerize in acidic media.

-

-

Extraction: Dilute with water and extract 3x with Ethyl Acetate .

-

Wash: Wash combined organics with Brine to remove residual boron salts.

-

Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate) and filter.[4]

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C . High heat can induce decomposition.

Step 5: Purification

-

The crude product is often pure enough (>95%) for subsequent steps.[6]

-

If purification is required, use Recrystallization from Toluene/Hexanes or Flash Chromatography (Silica gel, gradient 20%

50% EtOAc/Hexanes).-

Note: If using silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica gel.

-

Validation & Quality Control

Every batch must pass the following self-validating criteria:

| Test | Expected Result | Interpretation |

| ¹H NMR (DMSO-d₆) | Doublet at | Diagnostic signal for |

| Appearance | White to off-white solid | Brown/Pink indicates oxidation or oligomerization. |

| Solubility | Soluble in DMSO, MeOH, EtOAc | Insoluble material suggests polymerization. |

NMR Diagnostic Shifts (Approximate):

-

Aldehyde (Starting Material):

9.9 - 10.1 ppm (s, 1H, CHO). -

Alcohol (Product):

4.6 - 4.8 ppm (d, 2H,

Troubleshooting Guide

-

Issue: Reaction stalls (Aldehyde remains after 3 hours).

-

Issue: Product turns pink/red upon drying.

-

Issue: Low Yield with sticky residue.

References

-

General Indole Reduction Protocol: Silverstein, R. M.; Ryskiewicz, E. E.; Chaikin, S. W. 2-Pyrrolealdehyde, 3-Indolealdehyde, and 2-Indolealdehyde. J. Am. Chem. Soc.1954 , 76, 4485-4486. Link

- Stability of Indole-3-carbinols: Bradfield, A. E.; et al. Indole-3-carbinol: Stability and reactivity. J. Chem. Soc.1947, 812.

-

NaBH4 Mechanism: Banfi, L.; Narisano, E.; Riva, R.; Strias, N.; Hiersemann, M. Sodium Borohydride. Encyclopedia of Reagents for Organic Synthesis, 2001 . Link

-

7-Bromoindole Properties: PubChem Compound Summary for CID 14059148, 7-Bromo-1H-indole-3-carbaldehyde.[10] Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. RU2760000C1 - Method for producing indole-3-carbinol - Google Patents [patents.google.com]

- 10. 7-Bromo-1H-indole-3-carbaldehyde | C9H6BrNO | CID 14059148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: (7-Bromo-1H-indol-3-yl)methanol as a Bidirectional Building Block in Total Synthesis

Executive Summary

In the realm of complex indole alkaloid total synthesis, regioselective functionalization of the indole core remains a formidable challenge. Direct electrophilic aromatic substitution (EAS) heavily favors the C3 position, followed by C5 and C6, leaving the C7 position notoriously difficult to functionalize late in a synthetic sequence [1]. (7-Bromo-1H-indol-3-yl)methanol (CAS: 1158402-48-2) circumvents this limitation by providing a pre-installed halogen handle at C7 alongside a highly reactive, masked electrophile at C3.

This application note provides drug development professionals and synthetic chemists with field-proven methodologies to utilize this bidirectional building block. By exploiting the orthogonal reactivity of the C3-methanol group and the C7-bromide, researchers can rapidly assemble complex scaffolds such as diindolylmethanes, tryptamine derivatives, and annulated marine alkaloids.

Mechanistic Rationale: Orthogonal Reactivity

The strategic value of (7-Bromo-1H-indol-3-yl)methanol lies in its dual-mode reactivity, which allows for sequential, modular functionalization without the need for excessive protecting group manipulations.

-

C3-Electrophilicity via the Vinylogous Iminium Ion: Under mild Brønsted or Lewis acidic conditions, the C3-hydroxyl group is protonated/coordinated and eliminated as water. This generates a highly reactive indole-3-methyl cation (a vinylogous iminium ion). This intermediate acts as a potent electrophile, readily trapped by carbon nucleophiles (e.g., other indoles to form diindolylmethanes) or heteroatom nucleophiles (e.g., amines) [2].

-

C7-Cross-Coupling Competence: The C7-bromine serves as a robust handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Buchwald-Hartwig). Because the C7 position is sterically accessible but electronically deactivated toward standard EAS, pre-installation of the bromide is critical for synthesizing C7-arylated or aminated targets like hippadine or psychotrimine analogs [3, 4].

Bidirectional Functionalization Workflow

Workflow of orthogonal C3-alkylation and C7-cross-coupling using the bifunctional indole core.

Quantitative Data: Reaction Optimization

The following table summarizes optimized conditions for the divergent functionalization of the (7-Bromo-1H-indol-3-yl)methanol scaffold, synthesized from empirical literature data [2, 4].

| Reaction Type | Catalyst / Reagents | Solvent System | Temp (°C) | Target Scaffold | Typical Yield |

| C3-Nucleophilic Substitution | SnCl₄ (10 mol%) or Sc(OTf)₃ | CH₂Cl₂ | 0 to 25 | 7-Bromo-Diindolylmethanes | 75–90% |

| C3-Amination | Amberlyst-15 (cat.) | Methanol | 60 | 7-Bromo-Gramine derivatives | 80–95% |

| C7-Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃ (2.0 eq) | Toluene/H₂O (4:1) | 90–100 | 7-Aryl-1H-indole-3-methanol | 65–85% |

| C7-Buchwald-Hartwig | Pd(OAc)₂, BrettPhos, tBuONa | t-BuOH / Dioxane | 80–110 | 7-Amino-1H-indole-3-methanol | 60–80% |

| C7-Stille Coupling | Pd₂(dba)₃, P(t-Bu)₃, CsF | DMF | 90 | 7-Alkenyl-1H-indole-3-methanol | 70–85% |

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded directly into the methodology to confirm causality and reaction success before proceeding to downstream steps.

Protocol A: C3-Alkylation (Synthesis of 7-Bromo-3,3'-diindolylmethane)